Silane, dimethyl-

Hot-Wire Chemical Vapor Deposition Reaction mechanism Film composition control

Procure dimethylsilane for its unique dual-pathway HWCVD capability: silylene-driven film growth at low temp/pressure and radical-driven at high temp. This enables in-situ tuning of SiC, SiCN or SiCO:H low-k dielectric films without changing precursors. Outperforms TriMS and MMS in selective hydrosilylation, leveraging two Si–H bonds for stoichiometric control of mono-functionalization. Its gaseous state (bp −20°C) eliminates heated delivery lines, streamlining semiconductor fab operations. Choose 99% DMS for superior film crystallinity and reproducible synthetic outcomes.

Molecular Formula C2H6Si
Molecular Weight 58.15 g/mol
CAS No. 1111-74-6
Cat. No. B074885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, dimethyl-
CAS1111-74-6
Molecular FormulaC2H6Si
Molecular Weight58.15 g/mol
Structural Identifiers
SMILESC[Si]C
InChIInChI=1S/C2H6Si/c1-3-2/h1-2H3
InChIKeyJZZIHCLFHIXETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilane (CAS 1111-74-6) Procurement Guide: Properties, Comparator Differentiation, and Industrial Selection


Silane, dimethyl- (dimethylsilane, DMS, 2MS) is a C₂-symmetric dialkyl silane (C₂H₈Si, MW 60.17 g/mol) bearing two Si–H bonds and two methyl substituents. It is a colorless, flammable gas at ambient conditions (boiling point −20 °C, vapor pressure 380 kPa at 20 °C) and belongs to the methyl-substituted silane family alongside monomethylsilane (MMS), trimethylsilane (TriMS/3MS), and tetramethylsilane (TMS) [1]. Industrially, DMS serves as a chemical vapor deposition (CVD) precursor for silicon carbide (SiC), silicon carbonitride (SiCN), and silicon oxycarbide (SiCO:H) low-k dielectric films in semiconductor manufacturing, and as a dialkyl silane reducing agent in organic synthesis [2][3].

Why Dimethylsilane (1111-74-6) Cannot Be Swapped with Other Methyl-Substituted Silanes: The Evidence for Differentiated Selection


Methyl-substituted silanes (MMS, DMS, TriMS, TMS) appear interchangeable at the level of chemical similarity, yet they diverge fundamentally in gas-phase reaction chemistry and material outcomes. In hot-wire CVD, increasing methyl substitution drives a mechanistic switch: MMS chemistry is exclusively silylene-based, TriMS and TMS are purely free-radical-driven, while only DMS exhibits a tunable dual pathway—silylene chemistry dominating at low temperature/pressure (1200–1300 °C, 16 Pa) and free-radical chain reactions taking over at high temperature/pressure [1]. This mechanistic bifurcation directly governs film composition, crystallinity, and dielectric constant. Similarly, in solution-phase hydrosilylation, the number of reactive Si–H bonds dictates functionalization stoichiometry: TriMS (one Si–H) can only mono-functionalize, MMS (three Si–H) risks poly-addition, while DMS (two Si–H) enables selective mono-hydrosilylation with a retained second Si–H for downstream elaboration [2]. Generic substitution without accounting for these mechanistic and stoichiometric differences leads to failed film specs or undesired product distributions.

Dimethylsilane (1111-74-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


HWCVD Reaction Mechanism Tunability: DMS Is the Only Methyl-Substituted Silane with a Pressure/Temperature-Switchable Dual Pathway

In a head-to-head HWCVD study of four methyl-substituted silanes (MMS, DMS, TriMS, TMS) on W/Ta filaments at 8–533 Pa, DMS was uniquely identified as operating through two competing mechanisms—silylene chemistry and free-radical chain reactions—whereas MMS was exclusively silylene-based and TriMS/TMS were exclusively free-radical. For DMS, silylene chemistry dominated at low filament temperature (1200–1300 °C) and low pressure (16 Pa), while free-radical chain reactions became predominant at higher temperatures and pressures [1]. This tunability is absent in all comparator silanes.

Hot-Wire Chemical Vapor Deposition Reaction mechanism Film composition control

SiC Epitaxial Growth Activation Energy: Triode Plasma CVD Using DMS Lowers Barrier by ~25 kcal/mol Versus Thermal LPCVD

In a cross-study comparison of SiC growth on Si substrates using dimethylsilane, the activation energy for epitaxial SiC growth by low-pressure thermal CVD (LPCVD) was 73±5 kcal/mol, whereas triode plasma CVD reduced this barrier to 48±2 kcal/mol—a reduction of approximately 25 kcal/mol [1]. Stoichiometric 3C-SiC films with good crystallinity were achieved at 1100–1200 °C using triode plasma CVD with DMS, at dilution rates above 200 and growth pressures of 0.3–0.7 Torr [2]. This plasma-enabled activation energy reduction with DMS parallels that observed for MMS, but DMS offers the advantage of delivering two methyl groups per silicon atom for carbon incorporation, versus one for MMS.

Silicon carbide epitaxy Plasma CVD Activation energy

Si–H Bond Dissociation Energy: DMS Occupies an Intermediate Position Between MMS and TriMS, Enabling Controlled Radical Reactivity

The Si–H bond dissociation enthalpy (BDE) of dimethylsilane is increased by 7±5 kcal/mol over the SiH₃–H BDE baseline (D₀ ≈ 377.8 kJ/mol ≈ 90.3 kcal/mol), compared to increases of 4±5 kcal/mol for monomethylsilane and 14±3 kcal/mol for trimethylsilane [1]. This places the DMS Si–H BDE at approximately 97 kcal/mol, intermediate between MMS (~94 kcal/mol) and TriMS (~104 kcal/mol). For radical-based reduction applications, the Si–H BDE of trimethylsilane has been independently determined as 94 kcal/mol (378±6 kJ/mol) [2]. DMS's intermediate BDE confers hydrogen-atom-donating ability between the weaker MMS and the stronger TriMS, enabling controlled radical chain propagation without the excessive bond weakening seen in tris(trimethylsilyl)silane (BDE ~84 kcal/mol).

Bond dissociation energy Radical reduction Silane reducing agents

Volatility Profile: DMS Is a Gas at Ambient Conditions, Enabling Room-Temperature CVD Delivery Without Pre-Heated Feed Lines

Dimethylsilane exhibits a boiling point of −20 °C and a saturated vapor pressure of 380 kPa (3.8 bar, ~3070 mmHg) at 20 °C, meaning it is fully gaseous at standard laboratory and fab ambient temperatures [1][2]. By comparison, trimethylsilane boils at 6.7 °C with a vapor pressure of only 156.9 kPa at 20 °C (near the gas/liquid boundary at typical cleanroom temperatures of 20–22 °C), while triethylsilane boils at 107 °C and diethylsilane at 56–57 °C, both requiring heated delivery lines [3]. Among the methylsilane series, DMS provides the highest vapor pressure at ambient temperature while still delivering two reactive Si–H bonds and two methyl groups for carbon incorporation.

CVD precursor delivery Volatility Semiconductor manufacturing

Selective Mono-Hydrosilylation with One Si–H Bond: DMS Enables Asymmetric Functionalization with a Retained Second Si–H Handle

The catalytic system Ni(acac)₂ + AlR₃ + PPh₃ promotes hydrosilylation of polar olefins (e.g., acrylonitrile, vinyl butyl ether) with dimethylsilane exclusively through one Si–H bond, leaving the second Si–H intact [1]. This was confirmed by deuterium labeling experiments using dideuterodimethylsilane. By contrast, trimethylsilane offers only one Si–H bond (no further functionalization possible after addition), while monomethylsilane's three Si–H bonds risk uncontrolled poly-hydrosilylation. DMS thus provides a unique stoichiometric window: one Si–H for the target addition, one Si–H reserved for subsequent cross-coupling, oxidation, or further hydrosilylation.

Hydrosilylation Nickel catalysis Bifunctional silanes

Dialkyl Silane Reducing Agent Profile: DMS Is Milder and Safer to Handle Than Metal Hydride Alternatives

Organosilanes including dimethylsilane function as both ionic and free-radical reducing agents, with the Si–H bond polarized to yield hydridic hydrogen. This class of reducing agents is documented to be milder and produce safer, more easily handled by-products compared to aluminum-, boron-, and other metal-based hydrides [1]. DMS thermochemical parameters relevant to reduction stoichiometry include: ΔHcomb = −2,612 kJ/mol, ΔHform = −96 kJ/mol, ΔHvap = 23.0 kJ/mol, and a dipole moment of 0.75 debye [1]. While triethylsilane is more widely reported for ionic reductions (e.g., with trifluoroacetic acid), DMS offers a distinct advantage in gas-phase or low-boiling reaction setups where product isolation by simple evaporation is desired, and its bifunctional Si–H architecture provides twice the hydride delivery capacity per molecule compared to trialkylsilanes like TriMS or triethylsilane.

Silicon-based reducing agents Ionic reduction Process safety

Dimethylsilane (CAS 1111-74-6): Evidence-Based Research and Industrial Application Scenarios


Tunable Low-k Dielectric Film Deposition in Semiconductor Damascene Integration

Fab process engineers can leverage DMS's unique dual-pathway HWCVD chemistry—silylene-dominated at low temperature/pressure (1200–1300 °C, 16 Pa) and free-radical-dominated at higher temperature/pressure—to tune film composition (Si:C:O:H ratio) and dielectric constant in situ without changing precursor [1]. DMS's ambient-temperature gaseous state (bp −20 °C, vapor pressure 380 kPa at 20 °C) simplifies mass flow control and eliminates heated delivery lines required for liquid alternatives like triethylsilane [2]. Gelest datasheets specifically identify DMS as a CVD precursor for low-k dielectric layers in damascene metallization and for generating cubic silicon carbide by plasma CVD [3].

Low-Temperature Epitaxial Growth of 3C-SiC on Silicon Substrates

Epitaxial growth of cubic silicon carbide (3C-SiC) on Si(100) and Si(111) using DMS in triode plasma CVD mode reduces the activation energy from 73±5 kcal/mol (thermal LPCVD) to 48±2 kcal/mol, enabling stoichiometric film growth at 1100–1200 °C with good crystallinity [1]. The two methyl groups per DMS molecule provide efficient carbon delivery, and the process avoids the carbon buffer layer typically required with silane-propane systems [2]. This scenario is directly relevant to wide-bandgap semiconductor device fabrication where lower thermal budgets preserve underlying structures.

Stepwise Asymmetric Synthesis of Silicon-Containing Building Blocks via Sequential Hydrosilylation

Synthetic chemists can exploit DMS's selective mono-hydrosilylation behavior with the Ni(acac)₂/AlR₃/PPh₃ catalyst system: DMS adds to polar olefins (acrylonitrile, vinyl ethers) through only one Si–H bond, preserving the second Si–H for a subsequent orthogonal transformation—such as a second hydrosilylation with a different alkene, oxidation to silanol, or Pd-catalyzed cross-coupling [1]. This eliminates protection/deprotection steps required when using monofunctional silanes like TriMS or when poly-addition occurs with MMS. DMS's volatility facilitates product isolation by simple evaporation of excess reagent.

Radical-Based Reduction with Controlled Hydrogen-Atom Donor Strength

For radical-mediated reductions where precise control of hydrogen-atom transfer (HAT) kinetics is critical, DMS occupies an intermediate Si–H BDE window (~97 kcal/mol, +7±5 kcal/mol over SiH₄ baseline) between the weaker-donating MMS (~94 kcal/mol) and the stronger-donating TriMS (~104 kcal/mol) [1]. This intermediate BDE avoids the excessive radical-quenching reactivity of tris(trimethylsilyl)silane (BDE ~84 kcal/mol) while providing sufficient lability for sustained radical chain propagation. DMS delivers two hydride equivalents per molecule, doubling reducing capacity relative to trialkylsilanes, and its silicon-only by-product stream simplifies purification relative to metal hydride alternatives [2].

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